3-Phenylbicyclo[1.1.1]pentane-1-carboxamide
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Overview
Description
3-Phenylbicyclo[1.1.1]pentane-1-carboxamide is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for aromatic rings, tert-butyl groups, and acetylenic groups, making it valuable in drug discovery and materials science .
Preparation Methods
The synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the homolytic aromatic alkylation of benzene, which can be performed under metal-free conditions . This method involves the use of radical initiators to facilitate the formation of the bicyclo[1.1.1]pentane structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-Phenylbicyclo[1.1.1]pentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Phenylbicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Its bioisosteric properties make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic profiles.
Industry: The compound is used in the production of advanced materials, including liquid crystals and metal-organic frameworks
Mechanism of Action
The mechanism of action of 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity and selectivity for certain proteins or enzymes. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
3-Phenylbicyclo[1.1.1]pentane-1-carboxamide can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can affect its reactivity and biological activity.
3-Phenylbicyclo[1.1.1]pentan-1-amine:
The uniqueness of this compound lies in its specific functional group, which can impart distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
3-phenylbicyclo[1.1.1]pentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCJOVEBGFKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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